molecular formula C16H10BrN3O4S B11539812 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-nitrophenyl)ethanone

2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-nitrophenyl)ethanone

Cat. No.: B11539812
M. Wt: 420.2 g/mol
InChI Key: KKMWTAGKVLKYHN-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of bromophenyl, oxadiazolyl, and nitrophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, disrupting their normal function. The oxadiazole ring and nitrophenyl group play crucial roles in binding to these targets, leading to the observed biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(3-NITROPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H10BrN3O4S

Molecular Weight

420.2 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C16H10BrN3O4S/c17-12-5-1-4-11(7-12)15-18-19-16(24-15)25-9-14(21)10-3-2-6-13(8-10)20(22)23/h1-8H,9H2

InChI Key

KKMWTAGKVLKYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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